molecular formula C3H5N3O2 B101635 6-Azauracil CAS No. 18802-37-4

6-Azauracil

Numéro de catalogue: B101635
Numéro CAS: 18802-37-4
Poids moléculaire: 115.09 g/mol
Clé InChI: ZVIOKRWHGOILAU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Contextualization of 6-Azauracil as a Pyrimidine Analog

This compound (6-AU) is a synthetic chemical compound classified as a pyrimidine analog. sigmaaldrich.comwikipedia.org Pyrimidine analogs are antimetabolites that mimic the molecular structure of naturally occurring pyrimidines, such as uracil and cytosine, which are fundamental components of nucleic acids (DNA and RNA). wikipedia.orgontosight.ai The defining structural feature of this compound is the substitution of a carbon atom at the sixth position of the uracil ring with a nitrogen atom, forming a 1,2,4-triazine ring structure. ontosight.ainih.gov This alteration is critical to its biological activity.

Because of this structural similarity, this compound can interfere with the normal metabolic pathways involving pyrimidines. ontosight.ai It primarily functions by inhibiting enzymes essential for the de novo biosynthesis of pyrimidine nucleotides. sigmaaldrich.commoleculardepot.com This inhibitory action leads to a depletion of the intracellular pools of critical nucleotides like uridine triphosphate (UTP) and guanosine triphosphate (GTP), which are necessary for RNA synthesis and other cellular functions. sigmaaldrich.comnih.gov The ability of this compound to disrupt nucleotide metabolism makes it a valuable tool in biomedical research to study processes like transcription and cell proliferation. sigmaaldrich.comchemimpex.com Its antimetabolic properties have also led to its investigation for potential therapeutic applications, including as an antitumor and antiviral agent. sigmaaldrich.comnih.govchemimpex.com

Historical Development and Early Research Significance of this compound

The synthesis of this compound was first reported in 1947. aacrjournals.org However, it was a new synthesis method developed in 1956 that produced the compound in sufficient quantities for extensive biological and clinical investigation. aacrjournals.org Early microbial studies were pivotal in elucidating its mechanism of action. Research conducted in the mid-1950s demonstrated that this compound acts as a competitive antagonist of uracil in microorganisms like Lactobacillus bulgaricus. aacrjournals.org These studies showed that its inhibitory effects on microbial growth could be reversed by the addition of excess uracil, confirming its role as a uracil antagonist. aacrjournals.org

Subsequent research in various microbiological systems further solidified its status as an inhibitor of cell reproduction. aacrjournals.org A significant breakthrough in understanding its antiviral potential occurred in 1960, when researchers published a report on the inhibitory effect of this compound riboside (6-Azauridine) on the multiplication of the vaccinia virus. nih.govresearchgate.net This was among the early demonstrations of a synthetic nucleoside analog having antiviral activity.

These foundational studies spurred further investigation into its derivatives and their applications. For instance, its ribonucleoside, 6-Azauridine, and the triacetylated oral derivative, Azaribine, were developed and studied for their ability to inhibit orotidine-5'-monophosphate (OMP) decarboxylase, a key enzyme in pyrimidine synthesis. ncats.io Early clinical studies began to explore its potential, and by the late 1950s and early 1960s, this compound was being trialed in humans, which provided data on its pharmacological effects. aacrjournals.orgaacrjournals.org These pioneering investigations established this compound as a significant compound for studying pyrimidine metabolism and as a lead compound for the development of new therapeutic agents. tandfonline.comdatainsightsmarket.com

Detailed Research Findings

The following tables summarize key research findings related to the application and effects of this compound in various experimental models.

Table 1: Use of this compound as a Research Tool
Research AreaModel SystemFindingReference
Transcriptional ElongationSaccharomyces cerevisiae (Yeast)Used as a transcriptional inhibitor to study the effects of protein deletions on cell viability. Sensitivity to 6-AU is often used to identify mutations in the RNA polymerase II transcription elongation machinery. sigmaaldrich.comsigmaaldrich.com
Enzyme InhibitionIn vitro / Minimal MediaUsed as an inhibitor of orotidine-5′-monophosphate decarboxylase (OMPdecase) to determine enzyme activity. sigmaaldrich.commoleculardepot.com
Nucleotide MetabolismSaccharomyces cerevisiae (Yeast)Inhibits GTP biosynthesis, leading to depletion of intracellular nucleotide pools. sigmaaldrich.comnih.gov
Gene Induction StudiesSaccharomyces cerevisiae (Yeast)Treatment with this compound induces the PUR5 gene in wild-type yeast but not in mutants with defective transcription elongation machinery. sigmaaldrich.com
Table 2: Investigated Biological Activities of this compound and Its Derivatives
CompoundActivity InvestigatedKey ObservationReference
This compoundAntitumor ActivityExhibits antitumor activity in animal tumor systems. aacrjournals.org
This compoundAntimicrobial ActivityInhibits the growth of various microorganisms, including certain bacteria and yeast. sigmaaldrich.comaacrjournals.org
6-Azauridine (this compound Riboside)Antiviral ActivityShown to inhibit the multiplication of vaccinia virus. Also investigated against flaviviruses. nih.govsigmaaldrich.com
This compoundThyromimetic ActivityDerivatives of this compound have been discovered to be potent and selective ligands for the thyroid hormone receptor beta (TRβ). nih.gov
1-Aryl-6-azauracilsAntiprotozoal ActivityCertain derivatives are used in veterinary medicine as antiprotozoal drugs. nih.gov

Propriétés

Numéro CAS

18802-37-4

Formule moléculaire

C3H5N3O2

Poids moléculaire

115.09 g/mol

Nom IUPAC

1,2,4-triazinane-3,5-dione

InChI

InChI=1S/C3H5N3O2/c7-2-1-4-6-3(8)5-2/h4H,1H2,(H2,5,6,7,8)

Clé InChI

ZVIOKRWHGOILAU-UHFFFAOYSA-N

SMILES

C1=NNC(=O)NC1=O

SMILES canonique

C1C(=O)NC(=O)NN1

melting_point

274.5 °C

Autres numéros CAS

461-89-2

Pictogrammes

Irritant

Synonymes

6-azauracil
azauracil

Origine du produit

United States

Synthesis and Chemical Derivatization of 6-azauracil

Classical and Contemporary Synthetic Pathways to 6-Azauracil

The foundational structure of this compound, chemically known as 1,2,4-triazine-3,5(2H,4H)-dione, has been synthesized through various methods for over six decades. mdpi.com A classical and widely adopted pathway involves the reaction of chloral hydrate with semicarbazide hydrochloride in an aqueous medium to produce glyoxylic acid semicarbazone. researchgate.net This intermediate is then cyclized in a basic medium to yield this compound. researchgate.net

Contemporary approaches continue to refine and build upon these established methods. More recent synthetic strategies focus on improving yields, reducing reaction times, and employing more environmentally benign reagents. One modern approach involves a photochemical [2+2] cycloaddition strategy, which utilizes this compound as a starting material for creating more complex molecules like N-aminoazetidinecarboxylic acid. sigmaaldrich.comnih.gov Another method describes the synthesis of 1-aryl-6-azauracil-5-carbonitrile from the hydrolysis of 1-aryl-6-azaisocytosines, showcasing the transformation of related heterocyclic systems into the this compound core. mdpi.com

Strategies for the Preparation of this compound Derivatives

The this compound ring is a versatile platform for chemical modification, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

Nucleophilic Substitution Reactions for Diversification

Nucleophilic substitution is a primary strategy for functionalizing the this compound ring. A common precursor for these reactions is 5-bromo-6-azauracil, which is synthesized by the direct bromination of this compound. researchgate.net The bromine atom at the C5 position is an effective leaving group, facilitating substitution by various nucleophiles. This approach has been successfully used to introduce aromatic amines and phenols, creating a library of 5-substituted-6-azauracil derivatives. researchgate.net Another key intermediate is 4-methylmercapto-6-azauracil, where the methylmercapto group at the C4 position can be displaced by amino components, such as amino acids, to yield N4-substituted derivatives. bibliotekanauki.pl

Functionalization with Aromatic Amines and Phenols

The introduction of aromatic moieties is a significant area of this compound derivatization. One direct method involves the nucleophilic substitution of 5-bromo-6-azauracil with various aromatic amines and phenols. researchgate.net For example, reactions with 4-amino-phenol, 2-amino-phenol, and 1,4-phenylenediamine in aqueous media result in the corresponding 5-substituted derivatives. researchgate.net

A more contemporary and efficient method for N-arylation is the Chan-Lam cross-coupling reaction. This copper-mediated reaction allows for the coupling of this compound with various arylboronic acids. scispace.comasianpubs.org The reaction typically employs copper(II) acetate (Cu(OAc)₂) as the catalyst and pyridine as a base, providing moderate to good yields of N-aryl this compound derivatives under relatively mild conditions. scispace.comasianpubs.orgmdpi.com This method overcomes the harsh conditions and expensive catalysts associated with older Ullmann coupling procedures. scispace.com

Arylboronic AcidProductYield (%)
3,5-Dichlorophenylboronic acid2-(3,5-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione75
4-Chlorophenylboronic acid2-(4-Chlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione82
4-Fluorophenylboronic acid2-(4-Fluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione78
4-Methylphenylboronic acid2-(p-Tolyl)-1,2,4-triazine-3,5(2H,4H)-dione65
This table presents a selection of N-arylated this compound derivatives synthesized via Chan-Lam coupling, adapted from Gulipalli et al. scispace.com

Synthesis of Spiro-5-(fluoren-9'-yl)-6-azauracil and Related Derivatives

A notable class of derivatives is characterized by a spirocyclic linkage at the C5 position. The synthesis of spiro-5-(fluoren-9'-yl)-6-azauracil begins with the condensation of fluoren-9-one with semicarbazide hydrochloride to yield semicarbazone 1. scirp.org This intermediate then reacts with HCN to form N-(carbonitryl)-N-(flurin-9'-yl)-semicarbazide 2, which undergoes acidic hydrolysis to furnish the target spiro-5-(flurin-9'-yl)-hexahydro-6-azauracil 3. scirp.org

Further derivatization of this spiro compound has been extensively explored. For instance, refluxing with primary aromatic amines like sulfanilamide leads to 1,3-di(substituted amino)methyl derivatives. scirp.orgscirp.org

Generation of N,N-Dialkyl Derivatives of this compound

Alkylation of the nitrogen atoms at the N1 and N3 positions of the this compound ring is a common strategy for creating N,N-dialkyl derivatives. Using spiro-5-(fluoren-9'-yl)-6-azauracil as a substrate, N-methylation with methyl iodide in the presence of aqueous potassium hydroxide yields the 1,3-dimethyl derivative. scirp.orgscirp.org Similarly, hydroxymethylation can be achieved by refluxing with methanol and formaldehyde to produce the 1,3-dihydroxymethyl derivative. scirp.orgscirp.org

Mannich reactions with secondary amines such as piperidine or morpholine in a methanol/formaldehyde medium lead to the formation of the corresponding Mannich bases. scirp.orgscirp.org Benzylation at the N4 and N2,N4 positions has also been achieved by reacting this compound with benzyl bromide and potassium carbonate, using 18-crown-6-ether as a catalyst to afford 4-benzyl- and 2,4-dibenzyl-6-azauracil derivatives in good yields. mdpi.com

Reagent(s)SubstrateProduct
MeI / 1% aq. KOHSpiro-5-(fluoren-9'-yl)-6-azauracil1,3-Dimethyl-Spiro-5-(fluoren-9-yl)-6-azauracil
MeOH / HCHOSpiro-5-(fluoren-9'-yl)-6-azauracil1,3-Dihydroxymethyl-spiro-5-(fluoren-9'-yl)-6-azauracil
Piperidine / MeOH / HCHOSpiro-5-(fluoren-9'-yl)-6-azauracil1,3-Di(piperidin-1-ylmethyl)spiro[fluorene-9,5'- scirp.orgCurrent time information in Bangalore, IN.biosynth.comtriazinane]-3',6'-dione
Morpholine / MeOH / HCHOSpiro-5-(fluoren-9'-yl)-6-azauracil1,3-Di(morpholinomethyl)spiro[fluorene-9,5'- scirp.orgCurrent time information in Bangalore, IN.biosynth.comtriazinane]-3',6'-dione
This table summarizes N,N-dialkylation reactions of a spiro-6-azauracil derivative, based on findings from Sayed and Bakhotmah. scirp.org

Synthesis of Heterocyclic Systems Incorporating the 1,2,4-Triazine Moiety

This compound serves as a valuable synthon for constructing more complex, fused, and polyheterocyclic systems containing the 1,2,4-triazine core. A key strategy involves the conversion of this compound into a more reactive intermediate. For example, treatment of this compound with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) yields 3,5-dichloro-1,2,4-triazine. researchgate.netej-chem.org

This dichloro intermediate can undergo hydrazinolysis to form 3,5-dihydrazino-1,2,4-triazine. researchgate.netej-chem.org This dihydrazino derivative is a versatile building block that can be subjected to heterocyclization reactions with various bifunctional reagents to yield fused systems like pyrazolines, pyrazolones, and phthalazinones. researchgate.netej-chem.org In another example, 1,3-diformyl-spiro-5-(flurin-9-yl)-6-azauracil, upon reaction with hydrazine hydrate, undergoes cyclocondensation to form a fused 1,2,4-triazolo scirp.orgCurrent time information in Bangalore, IN.biosynth.comtriazino-1,2,4-triazole system. scirp.orgresearchgate.net These transformations highlight the utility of this compound derivatives in accessing diverse heterocyclic scaffolds. researchgate.net

Preparation of this compound Non-Nucleoside Analogs

The synthesis of non-nucleoside analogs of this compound is a significant area of research, aimed at creating derivatives with diverse chemical properties. These syntheses often involve the modification of the this compound ring at various positions, leading to a wide array of compounds.

One common strategy involves the nucleophilic substitution of a suitable leaving group on the this compound core. For instance, new this compound derivatives have been synthesized through the nucleophilic substitution of 5-bromo-6-azauracil with different aromatic amines and phenols. researchgate.net This method allows for the introduction of various aryl groups at the 5-position of the this compound ring. The reactions are typically carried out in a suitable solvent, and in some cases, an acid acceptor like an epoxide is used to neutralize the hydrobromic acid formed during the reaction. researchgate.net

Another powerful method for creating N-aryl derivatives is the Chan-Lam cross-coupling reaction. This copper-mediated N-arylation allows for the synthesis of N-arylated this compound derivatives in moderate to good yields by coupling this compound with arylboronic acids. asianpubs.org The reaction is typically carried out in the presence of a copper(II) salt, such as copper(II) acetate (Cu(OAc)₂), and a base like pyridine. asianpubs.orgscispace.com This method provides a convenient route to a variety of N-substituted analogs.

Furthermore, non-nucleoside analogs can be prepared by reacting silylated 6-azauracils with appropriate chloroethers. researchgate.net The silylation of this compound enhances its solubility and reactivity, facilitating the subsequent alkylation reaction. Additionally, the introduction of a propargyl group at the N-3 position of acyclonucleosides has been achieved using potassium carbonate in dimethylformamide (DMF). nih.gov

The synthesis of spiro derivatives represents another approach to novel non-nucleoside analogs. For example, spiro-5-(fluoren-9'-yl)-6-azauracil and its N,N-disubstituted derivatives have been synthesized through various methods, including reactions with secondary amines in the presence of formaldehyde (Mannich reaction) and with primary aromatic amines. scirp.orgscirp.org

The versatility of the this compound scaffold also allows for the synthesis of more complex structures, such as those containing additional heterocyclic rings. For instance, derivatives with a quinoxaline ring fused to the this compound system have been prepared through multi-step synthetic sequences involving cyclization reactions. researchgate.net

These synthetic strategies are summarized in the table below:

Synthetic Method Reactants Key Reagents/Conditions Resulting Analog Type Reference(s)
Nucleophilic Substitution5-Bromo-6-azauracil, Aromatic Amines/PhenolsEpoxide (acid acceptor)5-Aryl-6-azauracil derivatives researchgate.net
Chan-Lam Cross-CouplingThis compound, Arylboronic AcidsCu(OAc)₂, PyridineN-Aryl-6-azauracil derivatives asianpubs.orgscispace.com
Alkylation of Silylated this compoundSilylated 6-azauracils, Chloroethers-N-Alkoxy-6-azauracil derivatives researchgate.net
PropargylationN-unsubstituted Acyclonucleosides, Propargyl bromidePotassium carbonate, DMFN-3-Propargyl acyclonucleosides nih.gov
Mannich ReactionSpiro-5-(fluoren-9'-yl)-6-azauracil, Secondary amines, FormaldehydeMethanolN,N-Disubstituted spiro-6-azauracils scirp.orgscirp.org
Multi-step Synthesis/CyclizationIsatin and phenylenediamine derivativesVariousQuinoxaline-fused this compound derivatives researchgate.net

Advanced Characterization Methodologies for this compound and its Derivatives

The structural elucidation and verification of newly synthesized this compound derivatives are accomplished through a combination of advanced analytical techniques. These methodologies provide detailed information about the molecular structure, functional groups, and elemental composition of the compounds.

Spectroscopic Techniques (UV-VIS, IR, NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the characterization of this compound and its analogs.

UV-Visible (UV-VIS) Spectroscopy: UV-VIS spectroscopy is used to study the electronic transitions within the molecules and can aid in the characterization of this compound derivatives. researchgate.netresearchgate.net The absorption maxima (λ_max) provide information about the chromophoric systems present in the molecule. For example, the UV spectra of newly synthesized 5-substituted-6-azauracil derivatives have been recorded as part of their characterization. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. tsijournals.com The IR spectra of this compound derivatives show characteristic absorption bands for various vibrations. For instance, the spectra typically exhibit bands corresponding to N-H stretching, C=O (carbonyl) stretching, and C=N stretching. In a study of fluorinated this compound derivatives, strong peaks for two C=O groups and an NHCO group were observed around 1700 cm⁻¹ and 1670 cm⁻¹, respectively. tsijournals.com The presence of specific substituents can be confirmed by their characteristic IR absorptions, such as the C-F peak observed around 1230 cm⁻¹ in a fluorinated analog. tsijournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the structure and connectivity of atoms in a molecule. In the ¹H NMR spectra of this compound derivatives, the chemical shifts and coupling constants of the protons are analyzed. For example, the NH protons of the this compound ring typically appear as broad singlets in the downfield region of the spectrum. tsijournals.com The position of substitution on the this compound ring can be confirmed by NMR; for instance, the chemical shift of the NH proton at the N-3 position was used to confirm the site of N-arylation. asianpubs.org In ¹³C NMR spectra of fluorinated derivatives, signals for the carbonyl carbons (C=O) and the C=N carbon were observed at approximately 162, 155, 150 ppm, and 140 ppm, respectively. tsijournals.com

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. tandfonline.com Gas chromatography coupled with mass spectrometry (GC-MS) has been used to investigate N-substituted 6-azauracils. researchgate.net A characteristic fragmentation pattern observed for several this compound compounds is the loss of isocyanic acid or an isocyanate, which can be a useful diagnostic tool for identifying these derivatives. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. scispace.com

A summary of the spectroscopic data for representative this compound derivatives is presented below:

Compound Type UV-VIS (λ_max) IR (cm⁻¹) ¹H NMR (δ, ppm) MS Fragmentation Reference(s)
Fluorinated 6-azauracils~330 nm3300-3120 (NH), 1700, 1670 (C=O), 1230 (C-F)11.66, 11.11 (ring NH), 9.88 (side chain NH)- tsijournals.com
Spiro-5-(fluoren-9'-yl)-6-azauracils-3203, 3128 (NH), 1669 (C=O)14-11 (ring NH), ~4 (CH₂-N)- scirp.orgscirp.org
N-Aryl-6-azauracils--Confirmed N-3 NH proton shift- asianpubs.org
General this compound Derivatives---Loss of isocyanic acid/isocyanate researchgate.net

Elemental Analysis for Compound Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. It provides the percentage by mass of each element (typically carbon, hydrogen, and nitrogen) in the sample. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values serves as strong evidence for the compound's identity and purity. scispace.comscirp.orgtsijournals.com

For example, in the synthesis of new fluorine-containing this compound derivatives, elemental analysis was performed to confirm the proposed structures. For the compound with the formula C₁₁H₉N₄FO₄, the calculated percentages were C, 47.14%; H, 3.21%; N, 20.0%; F, 6.78%. The found values were C, 47.11%; H, 3.21%; N, 19.97%; F, 6.75%, which are in excellent agreement with the calculated values. tsijournals.com Similarly, for a spiro-6-azauracil derivative with the formula C₂₉H₂₁N₅O₂, the calculated elemental composition was C, 73.87%; H, 4.49%; N, 14.85%, and the found values were C, 73.07%; H, 4.79%; N, 14.55%. scirp.org

Molecular Mechanisms of Action of 6-azauracil

Interference with De Novo Pyrimidine Biosynthesis Pathways

A primary mode of action for 6-Azauracil is its significant disruption of the de novo biosynthesis of pyrimidine nucleotides. This interference is not caused by this compound directly but by its intracellular metabolites, which act as potent inhibitors of critical enzymes in this pathway.

Inhibition of Orotidine-5′-Monophosphate Decarboxylase (OMPdecase) Activity

Within the cell, this compound is first converted to 6-azauridine, which is then phosphorylated to its active form, 6-azauridine-5'-monophosphate (6-aza-UMP). researchgate.netaacrjournals.org This metabolite is structurally similar to orotidine-5'-monophosphate (OMP), the natural substrate for the enzyme Orotidine-5′-Monophosphate Decarboxylase (OMPdecase). OMPdecase catalyzes the final step in the de novo synthesis of pyrimidines, converting OMP to uridine monophosphate (UMP). pnas.org

6-aza-UMP acts as a potent competitive inhibitor of OMPdecase. researchgate.netebi.ac.uk By mimicking the natural substrate, it binds to the active site of the enzyme, preventing the conversion of OMP to UMP. This blockage is highly effective; some studies have revealed that 6-aza-UMP binds to OMPdecase with exceptional specificity and strength. The inhibition of this crucial step halts the production of UMP, a precursor for all pyrimidine nucleotides, thereby disrupting RNA and DNA synthesis. This inhibitory action makes 6-aza-UMP a powerful tool for studying nucleotide metabolism and has been leveraged for the purification of OMPdecase via affinity chromatography. nih.gov

Depletion of Intracellular Nucleotide Pools (GTP, UTP)

A direct consequence of the enzymatic inhibition caused by this compound and its metabolites is a severe imbalance in the intracellular nucleotide pools. sigmaaldrich.com The compound's effects are particularly pronounced in the depletion of both uridine triphosphate (UTP) and guanosine triphosphate (GTP). researchgate.netresearchgate.net

The reduction in UTP is a direct result of the inhibition of OMPdecase by 6-aza-UMP, which blocks the pyrimidine biosynthesis pathway. The depletion of GTP, however, results from a second inhibitory action on the purine biosynthesis pathway. Research in the model organism Saccharomyces cerevisiae has quantified this effect, showing that exposure to this compound can cause a two- to three-fold reduction in cellular UTP levels and a more drastic tenfold reduction in GTP levels. researchgate.netnih.gov This dual depletion of essential building blocks for RNA synthesis has profound consequences for cellular function, particularly for processes that are highly dependent on a steady supply of nucleotides, such as transcription.

Table 1: Effect of this compound on Intracellular Nucleotide Pools in Saccharomyces cerevisiae
NucleotideFold Reduction
UTP (Uridine Triphosphate)2-3
GTP (Guanosine Triphosphate)10

Data sourced from studies on yeast, demonstrating the significant depletion of key nucleotide triphosphates following treatment with this compound. nih.gov

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) Activity

The depletion of the GTP pool by this compound is caused by its inhibition of Inosine Monophosphate Dehydrogenase (IMPDH). nih.govnih.gov IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine nucleotides, catalyzing the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a precursor to GMP and subsequently GTP. nih.gov

This compound, particularly its metabolite 6-aza-UMP, acts as a potent inhibitor of IMPDH activity. nih.gov This inhibition blocks the synthesis of guanine nucleotides, leading to the observed sharp decrease in the intracellular GTP pool. nih.gov The dual inhibition of both OMPdecase and IMPDH distinguishes this compound from other inhibitors like mycophenolic acid (MPA), which also inhibits IMPDH but does not significantly affect the UTP pool. nih.govnih.gov This makes this compound a unique tool for studying the cellular response to the simultaneous depletion of both UTP and GTP. nih.gov

Table 2: Key Enzymes Inhibited by this compound and its Metabolites
Target EnzymePathwayActive InhibitorConsequence
Orotidine-5′-Monophosphate Decarboxylase (OMPdecase)Pyrimidine Biosynthesis6-Azauridine-5'-monophosphate (6-aza-UMP)UTP Depletion
Inosine Monophosphate Dehydrogenase (IMPDH)Purine Biosynthesis6-Azauridine-5'-monophosphate (6-aza-UMP)GTP Depletion

Modulation of Transcriptional Processes

The severe depletion of UTP and GTP pools by this compound directly impacts the process of transcription, particularly the elongation phase, which is highly sensitive to substrate availability. This has made this compound an invaluable chemical probe in molecular biology for identifying and characterizing components of the transcription machinery. nih.gov

Diminished Transcription Elongation in Model Organisms

In model organisms such as Saccharomyces cerevisiae, sensitivity to this compound is a classic phenotype associated with defects in transcriptional elongation. nih.gov The logic is that when nucleotide levels are low, the transcriptional machinery is placed under stress, and any pre-existing weakness in the elongation machinery becomes debilitating, leading to a growth defect. nih.gov This phenotype is widely used to screen for and identify genes whose products are involved in the elongation process. researchgate.net

The reduction in UTP and GTP concentrations is believed to directly affect the rate and processivity of RNA Polymerase II. Lower substrate availability can increase the time the polymerase pauses at certain sites on the DNA template and can lead to premature termination of transcription. pnas.orgoup.com Studies have shown that treatment with this compound can exacerbate the defects of mutant strains with a slow polymerase, leading to a further reduction in mRNA levels. nih.gov

Effects on RNA Polymerase II Transcription Machinery

This compound's effects are intimately linked to the function of RNA Polymerase II (Pol II), the central enzyme responsible for transcribing protein-coding genes. Yeast strains with mutations in various subunits of Pol II, such as Rpb1, Rpb2, and Rpb9, often exhibit hypersensitivity to this compound. nih.govpnas.org

For example, specific point mutations in the second largest subunit, Rpb2, not only confer sensitivity to 6-AU but also result in an enzyme that displays increased transcriptional arrest at specific sites in vitro. nih.gov This suggests that the drug-induced nucleotide depletion puts a strain on the polymerase, making it more prone to pausing and arrest. nih.gov Furthermore, the cellular response to nucleotide depletion, such as the induction of the PUR5 gene (encoding an IMPDH isozyme), is dependent on a fully functional elongation apparatus. sigmaaldrich.comasm.org Mutants with defects in elongation factors or Pol II subunits are often defective in this inductive response, further linking this compound's effects to the integrity of the transcription elongation machinery. sigmaaldrich.com The drug can also induce a general transcription arrest, which in turn stimulates other cellular pathways, such as the deubiquitylation of histone H2B. pnas.org

Influence on Gene Induction and Expression (e.g., PUR5, GAL1)

This compound significantly impacts gene expression, primarily by inducing a state of nucleotide depletion that affects transcriptional elongation. sigmaaldrich.combiomedpharmajournal.orgnih.gov This effect is particularly evident in the regulation of genes involved in nucleotide biosynthesis and metabolism, such as PUR5 (also known as IMD2) and GAL1 in Saccharomyces cerevisiae.

In wild-type yeast, treatment with this compound leads to the induction of the PUR5 gene. sigmaaldrich.combiomedpharmajournal.org PUR5 is one of the genes encoding IMP dehydrogenase (IMPDH), a key enzyme in GTP biosynthesis. sigmaaldrich.comnih.gov The depletion of intracellular GTP and UTP pools caused by this compound triggers a transcriptional response to upregulate PUR5 expression as a compensatory mechanism. nih.gov However, this induction is often impaired in mutant strains that have defects in the transcription elongation machinery. sigmaaldrich.combiomedpharmajournal.org For instance, mutants with a disrupted gene for the elongation factor TFIIS or those with amino acid substitutions in RNA polymerase II (Pol II) subunits are sensitive to this compound and fail to properly induce PUR5 expression in response to nucleotide depletion. sigmaaldrich.combiomedpharmajournal.org This correlation establishes PUR5 induction as a reliable indicator of a fully functional transcription elongation process. nih.govscite.ai

Conversely, this compound treatment has been shown to diminish the transcription of other genes, such as the GAL1 gene in yeast. sigmaaldrich.combiomedpharmajournal.org The GAL1 gene is involved in galactose metabolism and its expression is robustly transcribed under inducing conditions. Studies on elongation-defective yeast mutants have demonstrated that this compound treatment results in reduced GAL1 transcription. sigmaaldrich.combiomedpharmajournal.org This sensitivity of GAL1 expression to this compound highlights the compound's general inhibitory effect on the elongation phase of transcription, especially for highly transcribed genes.

Table 1: Effect of this compound on Gene Expression

GeneOrganismEffect of this compoundAssociated MechanismReferences
PUR5 (IMD2)Saccharomyces cerevisiaeInduces expression in wild-typeResponse to GTP/UTP pool depletion; requires functional transcription elongation machinery. sigmaaldrich.combiomedpharmajournal.orgnih.gov
GAL1Saccharomyces cerevisiaeDiminishes transcriptionInhibition of transcription elongation, particularly in elongation-defective mutants. sigmaaldrich.combiomedpharmajournal.org

Association with Histone Methyltransferases (e.g., Set2)

This compound sensitivity is closely linked to the function of histone methyltransferases, particularly Set2 in Saccharomyces cerevisiae. sigmaaldrich.com Set2 is an enzyme that specifically methylates lysine 36 of histone H3 (H3K36), a modification associated with actively transcribed regions of chromatin. nih.gov The interaction between Set2 and the transcription machinery provides insights into how this compound's effects are mediated at the chromatin level.

Set2 physically associates with the elongating form of RNA polymerase II (Pol II). nih.gov This interaction is mediated by the binding of Set2 to the phosphorylated C-terminal domain (CTD) of the largest subunit of Pol II, specifically when serine 2 of the heptapeptide repeats is phosphorylated. nih.govduke.edu This association ensures that H3K36 methylation is coupled with transcription elongation. duke.edu

Yeast mutants with a deletion of the SET2 gene (set2Δ) exhibit altered sensitivity to this compound. sigmaaldrich.com Interestingly, while many transcription elongation mutants show hypersensitivity to the drug, set2Δ strains have been reported to show increased resistance to this compound. duke.edunih.gov This resistance suggests that the methylation mark deposited by Set2 may actually impede transcription under conditions of nucleotide stress. duke.edu Deletion of the Set2 Rpb1 interacting (SRI) domain, which is essential for the association with Pol II and for H3K36 methylation, also results in strong resistance to this compound. duke.edu These findings suggest that it is the methylation activity of Set2, rather than just the protein itself, that influences the cellular response to the drug. duke.edu

Interaction with Specific Metabolic Enzymes

In addition to its well-documented effects on nucleotide synthesis, this compound directly interacts with and inhibits specific enzymes involved in amino acid metabolism. A primary target is the enzymatic pathway responsible for the breakdown of beta-alanine. nih.govdrugbank.com

In vivo studies in rats have demonstrated that administration of this compound leads to the inactivation of two key beta-alanine catabolizing enzymes: β-alanine-oxoglutarate aminotransferase (also known as 4-aminobutyrate aminotransferase) and D-3-aminoisobutyrate-pyruvate aminotransferase. nih.govdrugbank.comjst.go.jp This inhibition is observed in both the liver and kidney. nih.govjst.go.jp The inactivation of these aminotransferases results in a significant accumulation of beta-alanine in the liver. nih.govdrugbank.comnih.gov

Kinetic studies on purified rabbit liver 4-aminobutyrate aminotransferase revealed that this compound acts as a non-competitive inhibitor with respect to both beta-alanine and the amino acceptor 2-oxoglutaric acid, with a Ki of approximately 0.7 mM. nih.gov Similarly, this compound inhibits β-alanine-pyruvate aminotransferase activity with an I50 of approximately 2.5 mM. nih.govcore.ac.uk This inhibitory action appears to be specific, as other enzymes in the pyrimidine metabolic pathway, such as dihydrouracil dehydrogenase and dihydropyrimidinase, are not affected by this compound treatment. nih.govdrugbank.com The accumulation of beta-alanine is therefore attributed directly to the inhibition of its catabolizing enzymes, not to an increase in the uridine pool or activation of pyrimidine metabolism. nih.govjst.go.jp

Table 2: Inhibition of Beta-Alanine Catabolizing Enzymes by this compound

EnzymeOrganism/TissueInhibitory EffectKinetic DataReferences
β-alanine-oxoglutarate aminotransferase (4-aminobutyrate aminotransferase)Rat (Liver, Kidney), Rabbit (Liver)Inactivated in vivo; Inhibited in vitroKi ≈ 0.7 mM (non-competitive) nih.govjst.go.jpnih.gov
D-3-aminoisobutyrate-pyruvate aminotransferase (β-alanine-pyruvate aminotransferase)Rat (Liver, Kidney)Inactivated in vivo; Inhibited in vitroI50 ≈ 2.5 mM nih.govjst.go.jpnih.govcore.ac.uk

Cellular Uptake Mechanisms (e.g., Uracil Permease Fur4)

The entry of this compound into cells is a critical first step for its biological activity and is mediated by specific transport proteins. In the yeast Saccharomyces cerevisiae, the primary transporter responsible for the uptake of this compound is the uracil permease, Fur4. utoronto.canih.govresearchgate.net

Fur4 is a high-affinity permease located in the plasma membrane that facilitates the uptake of uracil. utoronto.ca Studies have shown that this compound, as a uracil analogue, utilizes this same transport system to enter the cell. nih.govresearchgate.net The gene FUR4 is consequently a key determinant of susceptibility to the compound. nih.gov Yeast strains with a deletion of the fur4 gene (fur4Δ) exhibit intermediate resistance to this compound, confirming the permease's role in its transport. utoronto.ca The fact that the fur4Δ deletion does not confer full resistance suggests that other, less specific uptake mechanisms or other transporters may also contribute to the entry of this compound into the cell. utoronto.ca Conversely, overexpression of the SNG1 gene, which encodes a plasma membrane protein, has been shown to cause resistance to this compound, a mechanism that appears to be independent of transcriptional elongation but linked to the functions of membrane proteins like Fur4. nih.gov

Preclinical Biological Activities and Model System Investigations

Antifungal Activity in Yeast Models

6-Azauracil has been extensively utilized as a tool in yeast genetics to probe the intricacies of gene expression and nucleotide metabolism. Its inhibitory effects on yeast growth are a cornerstone of these investigations.

Growth Inhibition in Saccharomyces cerevisiae

This compound acts as a growth inhibitor in the yeast Saccharomyces cerevisiae by interfering with nucleotide biosynthesis. sigmaaldrich.comfishersci.dk Specifically, it inhibits enzymes involved in the synthesis of purines and pyrimidines, leading to a depletion of intracellular nucleotide pools, particularly guanosine triphosphate (GTP) and uridine triphosphate (UTP). sigmaaldrich.comfishersci.dknih.gov This depletion has a direct impact on transcription elongation, a fundamental process for cell growth and viability. sigmaaldrich.com The compound is converted within the yeast cell to its active form, 6-azauridine monophosphate (6-AUMP), which is a potent inhibitor of IMP dehydrogenase and orotidylate decarboxylase, key enzymes in the nucleotide biosynthesis pathways. nih.govutoronto.canih.gov The sensitivity of S. cerevisiae to this compound has made it a valuable chemical for studying transcription elongation. sigmaaldrich.comnih.gov Strains with mutations in genes encoding components of the RNA polymerase II transcription elongation machinery often exhibit hypersensitivity to the drug. sigmaaldrich.comnih.govresearchgate.net This phenotype is thought to arise because a compromised transcription apparatus is more reliant on optimal nucleotide concentrations. nih.gov

Genome-Wide Screening for this compound Sensitivity in Schizosaccharomyces pombe

To identify the full spectrum of genes and pathways that modulate the cellular response to this compound, researchers have performed genome-wide screens using a deletion library of the fission yeast Schizosaccharomyces pombe. researchgate.netnih.gov In one such screen of 3,235 single-gene deletion mutants, 66 were identified as being sensitive to this compound, with 60 of these being newly discovered in this context. researchgate.netnih.gov These screens have revealed that genes involved in a wide array of cellular processes contribute to this compound tolerance. Notably, there is an enrichment of genes related to chromosome segregation, including those encoding subunits of the CLRC complex and the spindle pole body. researchgate.netnih.gov Furthermore, some deletion mutants, such as nab2Δ, nxt1Δ, and clr3Δ, showed defects in expressing long transcripts, which is consistent with a role in transcription elongation. researchgate.netnih.gov These genome-wide approaches provide a broad view of the cellular network that responds to the nucleotide depletion stress induced by this compound. researchgate.netnih.govnih.govbiorxiv.org

A selection of genes identified in a genome-wide screen whose deletion confers sensitivity to this compound in S. pombe are listed below. pombase.orgpombase.orguniprot.orgpombase.org

GeneFunction/Complex
trs8502TRAPP III complex subunit
def1RNAPII degradation factor
apl5AP-3 complex subunit
clr5Component of the SHREC complex

Genetic Determinants Influencing Fungal Response to this compound

Several specific genes have been identified that play a crucial role in determining the sensitivity or resistance of fungi to this compound. In S. cerevisiae, the uracil permease Fur4 is the primary transporter for this compound into the cell. utoronto.canih.gov Consequently, deletion of the FUR4 gene confers resistance to the compound. utoronto.canih.gov Conversely, overexpression of the SNG1 gene, which encodes a plasma membrane protein, also leads to this compound resistance, although the mechanism is independent of transcription elongation and nucleotide pool regulation. nih.govresearchgate.net

Mutations that impair the conversion of this compound to its active, toxic form can also result in resistance. For instance, mutants lacking uridine kinase activity, such as a das2Δ mutant, show resistance because the activation of this compound to 6-AUMP is diminished. utoronto.ca Similarly, mutants lacking UPRTase are completely resistant. utoronto.ca On the other hand, mutations in genes involved in transcription elongation, such as those encoding components of the RNA polymerase II complex or the transcription elongation factor S-II, render the cells hypersensitive to this compound. sigmaaldrich.comexlibrisgroup.comnih.gov In Candida albicans, deletion of genes involved in de novo purine biosynthesis, such as ADE8 and GUA1, results in hypersensitivity to this compound. mdpi.comoup.com

The table below summarizes key genetic determinants and their effect on the fungal response to this compound.

Gene/FactorOrganismEffect of AlterationPhenotype
FUR4S. cerevisiaeDeletionResistance utoronto.canih.gov
SNG1S. cerevisiaeOverexpressionResistance nih.govresearchgate.net
DAS2 (Uridine Kinase)S. cerevisiaeDeletionResistance utoronto.ca
UPRTaseS. cerevisiaeDeletionResistance utoronto.ca
RNA Polymerase II SubunitsS. cerevisiaeMutationSensitivity sigmaaldrich.comresearchgate.net
S-II (Transcription Elongation Factor)S. cerevisiaeDeletionSensitivity exlibrisgroup.comnih.gov
ADE8, GUA1C. albicansDeletionHypersensitivity mdpi.comoup.com

Antibacterial Activity in Microbial Strains

The inhibitory effects of this compound extend beyond fungi to include various bacterial species. Its mode of action in bacteria also involves interference with pyrimidine metabolism.

Inhibition of Bacterial Growth (e.g., Escherichia coli, Lactobacillus bulgaricus, Streptococcus faecalis)

This compound has been shown to be a potent inhibitor of the growth of several microorganisms, including Escherichia coli, Lactobacillus bulgaricus, and Streptococcus faecalis. cas.czaacrjournals.orgaacrjournals.orguobasrah.edu.iq The antibacterial effect is not universal, as some strains, particularly those with a requirement for exogenous uracil, may be less affected. cas.czaacrjournals.org For instance, the growth of a uracil-requiring mutant of E. coli is not significantly inhibited by this compound. aacrjournals.org The compound's ability to inhibit growth is dependent on the microorganism's capacity to utilize free uracil. aacrjournals.org Studies have also noted that resting cells of S. faecalis, when incubated with thymidine and this compound, accumulate a compound believed to be the deoxyriboside of this compound. aacrjournals.orgaacrjournals.org

The following table provides a summary of the observed antibacterial activity of this compound against various bacterial strains.

Bacterial StrainObserved Effect
Escherichia coliGrowth inhibition cas.cznih.gov
Lactobacillus bulgaricusGrowth inhibition in uracil-utilizing strains aacrjournals.org
Streptococcus faecalisGrowth inhibition aacrjournals.orgaacrjournals.org
Pediococcus cerevisiaeStrong inhibition, reversible by uracil aacrjournals.org
Lactobacillus caseiStrong inhibition, reversible by uracil aacrjournals.org
Lactobacillus leichmanniiStrong inhibition, reversible by uracil aacrjournals.org

Antagonism of Uracil and Uridine in Pyrimidine-Dependent Microorganisms

The inhibitory action of this compound in susceptible bacteria is characterized by a competitive antagonism with uracil and its nucleoside, uridine. cas.czaacrjournals.org This means that the presence of uracil or uridine can overcome the growth-inhibiting effects of this compound. cas.cz In E. coli, the inhibition caused by this compound is strictly competitive with uracil, cytosine, and uridine. cas.cz This competitive relationship suggests that this compound acts as an antimetabolite, interfering with the normal metabolic functions of these essential pyrimidines. cas.czaacrjournals.org The compound is thought to be converted to 6-azauridine and then to a more complex metabolite which exerts its inhibitory effect on nucleic acid synthesis. cas.cz In a strain of Lactobacillus bulgaricus that can utilize uracil, this compound acts as a competitive antagonist of both uracil and uridine. aacrjournals.org However, in the same strain, it acts as a noncompetitive inhibitor of growth when orotate is the pyrimidine source. aacrjournals.org

Antiviral Activity in Non-Human Cell and Viral Systems

This compound and its derivatives have been the subject of numerous studies to determine their potential as antiviral agents. Investigations have spanned various viral systems, revealing a spectrum of activity that has been primarily characterized in non-human cell lines and animal models.

Inhibition of Vaccinia Virus Multiplication

Early research identified the inhibitory effects of this compound and its riboside derivative, 6-azauridine, against the multiplication of the vaccinia virus (VV). nih.govcabidigitallibrary.orgresearchgate.netcapes.gov.brdntb.gov.ua Studies dating back to 1960 demonstrated that this compound riboside could inhibit the multiplication of vaccinia virus in chick fibroblast cell cultures. nih.govresearchgate.net This inhibitory effect was observed as a zone of plaque inhibition without significant toxicity to the host cells. nih.govresearchgate.net Further investigations in rabbit models showed that intravenous administration of this compound riboside after intradermal injection of vaccinia virus led to a reduction in the size and severity of the resulting skin lesions. cabidigitallibrary.org

It was noted that this compound riboside did not have a direct inactivating effect on the vaccinia virus particle itself. nih.govresearchgate.net The antiviral action is thought to be related to its role as a pyrimidine antagonist, potentially interfering with the synthesis of viral nucleic acids by inhibiting orotidine-5'-monophosphate (OMP) decarboxylase. nih.govresearchgate.net In vivo studies in Swiss mice also confirmed that this compound was one of several compounds showing reproducible activity against vaccinia virus. nih.gov

Evaluation of Antiviral Potential against SARS-CoV-2 in Vero Cells

In the context of the COVID-19 pandemic, numerous compounds, including pyrimidine analogs, were screened for activity against SARS-CoV-2. A library of heterocyclic base analogs, which included 5-arylamino derivatives of this compound, was phenotypically screened for its ability to inhibit SARS-CoV-2 replication in Vero cells. actanaturae.ru Vero cells, derived from the kidney of an African green monkey, are a standard model for virological research, including for SARS-CoV-2. actanaturae.runih.govnih.govresearchgate.netmdpi.com While many compounds in the screened library showed no activity at concentrations below 100 μM, this line of research underscores the continued interest in azauracil derivatives as potential antiviral agents. actanaturae.ru It is important to note that while the broader class of pyrimidine analogs was investigated, specific data on the direct, significant inhibition of SARS-CoV-2 by this compound itself in these large-scale screens is not prominently highlighted in the provided search results. For context, other pyrimidine analogs like 6-azauridine have shown inhibitory activity against other coronaviruses, such as HCoV-NL63, in different cell lines. frontiersin.org

Effects on Other Viral Systems (e.g., Influenza, Newcastle Disease Virus)

The antiviral spectrum of this compound and its derivatives has been evaluated against other viruses with varied results. Early studies using the plaque method found that this compound riboside had no inhibitory effect on the multiplication of the influenza virus and Newcastle disease virus (NDV). nih.govresearchgate.net Another study investigating 156 biologically active compounds for in vivo antiviral properties also did not find this compound to be significantly active against the influenza virus in Swiss mice. nih.gov

However, the broader family of 1,2,4-triazine derivatives, to which this compound belongs, is recognized for its potential antiviral properties. researchgate.net Newcastle disease virus, a significant pathogen in poultry, is known to be affected by various compounds, and research into novel antiviral agents is ongoing. nih.govajgreenchem.comthescipub.comfrontiersin.orgnih.gov While direct, potent inhibition of influenza or NDV by this compound has not been consistently reported, its structural analogs continue to be explored. For instance, this compound derivatives are known to inhibit hepatitis E virus (HEV) replication in cell culture models. xiahepublishing.com

Antiparasitic Activity in Experimental Models

Beyond its antiviral properties, this compound has demonstrated significant activity against certain parasitic organisms, particularly within the Eimeria genus, which are responsible for the disease coccidiosis in poultry.

Inhibition of Eimeria Species in Host Models

This compound has shown notable anticoccidial activity in trials with White Leghorn cockerels. nih.gov When mixed into feed, it demonstrated remarkable efficacy against Eimeria tenella and Eimeria necatrix infections. nih.gov A fairly good effect was also observed against Eimeria acervulina, though its impact was inadequate against Eimeria maxima and nonexistent against Eimeria brunetti at the tested concentrations. nih.gov In vitro studies using chick kidney cells revealed that this compound inhibited the development of the first- and second-generation schizonts of E. tenella, leading to degenerated parasites. nih.gov

Interestingly, derivatives of this compound have been synthesized to enhance this antiparasitic activity. Benzylation of this compound at the N-1 position was found to increase its anticoccidial potency fourfold. nih.gov Further modifications, such as introducing electron-withdrawing substituents to the benzyl group, led to even more active derivatives. nih.govresearchgate.net For example, 1-(3-cyanobenzyl)-6-azauracil was found to be approximately 16 times more potent than the parent compound. nih.gov Other substituted 1-phenyl-6-azauracils have also shown high activity against Eimeria tenella infections in chickens. nih.gov These findings highlight that while this compound itself is active, its derivatives can offer significantly improved antiparasitic effects. cambridge.orgresearchgate.net

Antineoplastic Effects in Experimental Models

This compound and its nucleoside analog, 6-azauridine, have been recognized for their antitumor properties in various experimental settings. nih.gov The antineoplastic activity is generally attributed to its function as an antimetabolite, interfering with the de novo pyrimidine biosynthesis pathway, which is often upregulated in cancer cells. nih.gov

In vitro studies have demonstrated the cytotoxic effects of this compound and its derivatives across a range of human cancer cell lines. nih.govresearchgate.netscientificarchives.comekb.eg For example, its derivative 6-azauridine (6-AZA) has been shown to induce autophagy-mediated cell death in various human cancer cells. nih.gov The cytotoxicity of 6-AZA was observed in multiple cancer cell lines, although the specific mechanisms of cell death varied. nih.gov Furthermore, newly synthesized acyclic nucleoside phosphonates derived from this compound have exhibited high cytotoxic and genotoxic potential in vitro, particularly against the HCT 116 colorectal cancer cell line. researchgate.net The broader class of 1,2,4-triazine derivatives is a promising scaffold for cancer treatment due to its structural similarity to biologically crucial purine and pyrimidine systems. ekb.eg

Table 1: Summary of Preclinical Antiviral Activity of this compound and its Riboside

Viral System Model System Finding Citation
Vaccinia Virus Chick Fibroblast Cells Inhibited viral multiplication nih.govresearchgate.net
Vaccinia Virus Rabbit Model Reduced lesion size and severity cabidigitallibrary.org
Vaccinia Virus Swiss Mice Showed reproducible antiviral activity nih.gov
SARS-CoV-2 Vero Cells 5-arylamino derivatives screened, no significant direct activity reported for this compound actanaturae.ru
Influenza Virus Plaque Assay / Swiss Mice No significant inhibitory effect observed nih.govresearchgate.netnih.gov
Newcastle Disease Virus Plaque Assay No inhibitory effect observed nih.govresearchgate.net
Hepatitis E Virus Cell Culture Inhibited viral replication xiahepublishing.com

Table 2: Summary of Preclinical Antiparasitic Activity of this compound

Parasite Species Host/Model System Finding Citation
Eimeria tenella White Leghorn Cockerels Remarkable anticoccidial activity nih.gov
Eimeria necatrix White Leghorn Cockerels Remarkable anticoccidial activity nih.gov
Eimeria acervulina White Leghorn Cockerels Fairly good anticoccidial effect nih.gov
Eimeria maxima White Leghorn Cockerels Inadequate effect nih.gov
Eimeria brunetti White Leghorn Cockerels No effect nih.gov
Eimeria tenella Chick Kidney Cells (in vitro) Inhibited schizont development nih.gov

Inhibition of Cell Growth in Non-Human Cell Lines

This compound and its derivatives have been the subject of numerous studies to evaluate their effects on the growth of various non-human cell lines. A notable example is the use of this compound in studies involving the yeast Saccharomyces cerevisiae. In this model organism, this compound is known to inhibit enzymes involved in purine and pyrimidine biosynthesis, leading to a depletion of nucleotide pools and subsequently diminishing transcription elongation. sigmaaldrich.com Specifically, it has been shown to inhibit GTP biosynthesis and IMP dehydrogenase (IMPDH) activity. sigmaaldrich.com This inhibitory effect on nucleotide synthesis makes this compound a valuable tool for studying transcription and its regulation in yeast. sigmaaldrich.com

The sensitivity of Saccharomyces cerevisiae to this compound has been utilized to identify genes involved in transcription elongation. Mutants with defects in the RNA polymerase II (Pol II) transcription elongation machinery, such as those with a disrupted gene for the elongation factor SII or with amino acid substitutions in Pol II subunits, exhibit increased sensitivity to this compound. sigmaaldrich.com Conversely, overexpression of certain genes, like SNG1, has been shown to confer resistance to this compound in S. cerevisiae. researchgate.net The mechanism for this resistance appears to be independent of transcriptional elongation and nucleotide pool regulation. researchgate.net Studies suggest that this compound enters yeast cells through the uracil permease Fur4. researchgate.net

The prodrug 6-azauridine, which is converted to 6-aza-UMP, has demonstrated significant growth inhibition of Cryptosporidium parvum parasites. It has also been used to study its inhibitory and cytotoxic potential against the foot-and-mouth disease virus.

Derivatives of this compound have also been synthesized and tested. For instance, new this compound derivatives have shown inhibitory effects against various cell lines, although the specific non-human cell lines were not detailed in the provided search results. researchgate.net

Table 1: Inhibition of Growth in Non-Human Cell Lines by this compound and its Derivatives This table is interactive. You can sort and filter the data.

Compound Organism/Cell Line Observed Effect Reference(s)
This compound Saccharomyces cerevisiae Inhibition of GTP biosynthesis and IMPDH activity, leading to transcription elongation defects. sigmaaldrich.com
This compound Saccharomyces cerevisiae Growth inhibition; used to screen for mutations in transcription elongation machinery. sigmaaldrich.com
6-Azauridine Cryptosporidium parvum Significant growth inhibition.
6-Azauridine Foot-and-mouth disease virus Studied for inhibitory and cytotoxic potential.
This compound Derivatives Various Inhibitory effects. researchgate.net

Antitumor Activity in Experimental Tumor Models

The antitumor potential of this compound and its nucleoside form, 6-azauridine, has been investigated in various experimental tumor models. Early studies demonstrated the anti-tumour activity of this compound riboside (6-azauridine). nih.gov

Research has shown that 6-azauridine exhibits antitumor activity in animal tumor models. nih.govresearchgate.netmdpi.com One study correlated the antitumor effect of 6-azauridine in plasma cell tumors of mice with the inhibition of orotic acid metabolism. nih.gov Another study reported that a derivative, EUrd, showed potent antitumor activity against human tumor xenografts in nude mice. researchgate.net

More recent research has explored the effects of this compound derivatives. For example, certain new derivatives of this compound have exhibited remarkable inhibitory effects against LS180 and A549 carcinoma cells in vitro. researchgate.net Specifically, one compound showed a strong effect on LS180 cancer cells at a low concentration while being non-toxic to normal GMK cells. researchgate.net Another derivative was able to cause significant viability decreases in human RPMI 8226 peripheral blood myeloma cells. researchgate.net

Table 2: Antitumor Activity of this compound and its Derivatives in Experimental Models This table is interactive. You can sort and filter the data.

Compound Tumor Model Observed Antitumor Activity Reference(s)
This compound riboside General Anti-tumour activity. nih.gov
6-Azauridine Animal tumor models Exhibits antitumor activity. nih.govresearchgate.netmdpi.com
6-Azauridine Plasma cell tumors in mice Antitumor effect correlated with inhibition of orotic acid metabolism. nih.gov
EUrd (a derivative) Human tumor xenografts in nude mice Potent antitumor activity. researchgate.net
This compound Derivative LS180 and A549 carcinoma cells (in vitro) Remarkable inhibitory effects. researchgate.net
This compound Derivative RPMI 8226 peripheral blood myeloma cells (in vitro) Significant decrease in viability. researchgate.net

Mechanisms of Antineoplastic Action at the Cellular Level

The primary mechanism of antineoplastic action for this compound and its derivatives is as an antimetabolite that interferes with pyrimidine biosynthesis. numberanalytics.com this compound itself is a growth inhibitor that causes depletion of intracellular nucleotide pools, specifically GTP and UTP. researchgate.net Its prodrug, 6-azauridine, is converted in the cell to 6-aza-uridine monophosphate (6-aza-UMP), which then inhibits the enzyme orotidine-5'-phosphate decarboxylase (ODCase), a key enzyme in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a reduction in the cellular levels of uridine and cytidine nucleotides, which are essential for the synthesis of RNA and DNA, thereby affecting cellular nucleic acid levels and inhibiting cell growth. The antitumor activity of 6-azauridine has been reported to be mediated by this inhibition of the pyrimidine de novo synthesis pathway. nih.govmdpi.com

Recent studies have revealed additional cellular mechanisms contributing to the antitumor effects of 6-azauridine. It has been shown to induce autophagy-mediated cell death in various human cancer cells. nih.govmdpi.com This process involves the activation of autophagic flux through the enhancement of lysosomal function. nih.govmdpi.com The cytotoxic effect of 6-azauridine was found to be dependent on AMPK and p53. nih.govmdpi.com In some cancer cell lines, such as H460, 6-azauridine treatment induced apoptosis, which could be reduced by an autophagy inhibitor. nih.govmdpi.com However, in other cell lines like H1299, it resulted in cell cycle arrest. nih.govmdpi.com This indicates that the specific cellular response to 6-azauridine can be cell-type dependent. nih.govmdpi.com

Furthermore, probes based on the this compound scaffold have been found to bind to HIV-1 reverse transcriptase near its active site through covalent modification. nih.gov This suggests a potential for developing novel inhibitors that act through both alkylation and chain termination. nih.gov

Table 3: Mechanisms of Antineoplastic Action of this compound and its Derivatives This table is interactive. You can sort and filter the data.

Compound/Derivative Cellular Mechanism Effect Reference(s)
This compound Antimetabolite Depletion of intracellular GTP and UTP pools. researchgate.net
6-Azauridine Inhibition of Orotidine-5'-Phosphate Decarboxylase Inhibition of de novo pyrimidine biosynthesis, reduction of cellular nucleic acid levels. nih.govmdpi.com
6-Azauridine Induction of Autophagy Autophagy-mediated cell death, activation of autophagic flux. nih.govmdpi.com
6-Azauridine Apoptosis Induction Induces apoptosis in certain cancer cell lines (e.g., H460). nih.govmdpi.com
6-Azauridine Cell Cycle Arrest Causes cell cycle arrest in certain cancer cell lines (e.g., H1299). nih.govmdpi.com
This compound scaffold probes Covalent Modification Binds to HIV-1 reverse transcriptase near the active site. nih.gov

Advanced Molecular and Computational Studies

Photophysical Properties and Excited-State Dynamics

The photophysical behavior of 6-azauracil following the absorption of ultraviolet (UV) light is characterized by highly efficient and rapid non-radiative decay processes. Unlike canonical nucleobases, it exhibits a near-unity quantum yield for triplet state formation, a property that has been extensively investigated through advanced spectroscopic and computational methods. nih.govresearchgate.netacs.org Upon excitation, the molecule undergoes a series of ultrafast transitions between electronic states, effectively bypassing fluorescent pathways and populating the triplet manifold.

The photochemistry of this compound is governed by nonadiabatic transitions, where the molecule moves between different potential energy surfaces. researchgate.netnih.gov Following absorption of UV radiation, typically around 248-264 nm, the molecule is promoted to the bright S₂ (¹ππ*) electronic state. acs.orgresearchgate.netacs.org From here, its relaxation is not a simple cascade. Instead, it follows complex pathways dictated by the intersections of various electronic state surfaces. researchgate.netnih.gov

Ab initio nonadiabatic molecular dynamics simulations indicate that the initially populated S₂ state has a very short lifetime, decaying in approximately 201 femtoseconds. researcher.life This ultrafast decay involves internal conversion to the lower-lying S₁ (¹nπ*) state. researchgate.net This S₁ state is crucial as it serves as a "doorway" to the triplet manifold. rsc.org

Two primary relaxation mechanisms have been proposed to explain the population of the lowest triplet state, T₁ (³ππ*), from the singlet manifold:

The first pathway involves an internal conversion from the S₂ (¹ππ) state to the S₁ (¹nπ) state through a conical intersection. From the S₁ state, an efficient intersystem crossing occurs to populate the T₁ (³ππ*) state. nih.govacs.org

A second, alternative mechanism involves a direct intersystem crossing from the S₂ (¹ππ) state to a higher-lying triplet state, T₂ (³nπ), which then rapidly converts internally to the T₁ (³ππ*) state. nih.govacs.org

Further radiationless decay from the T₁ state back to the ground state (S₀) can occur through another singlet-triplet crossing. nih.govacs.org

Time-resolved spectroscopic studies have provided detailed insights into the timescales of the electronic state transitions in this compound. In acetonitrile solution, the dynamics are characterized by several distinct time constants. researchgate.net The initial S₂ state decays to the S₁ state via internal conversion in less than 300 femtoseconds (<0.3 ps). researchgate.net This is followed by an intersystem crossing from the S₁ state to the T₁ triplet state, which occurs with a time constant of approximately 5.2 ps. researchgate.net The resulting triplet state is significantly longer-lived, with a decay time constant greater than 1000 ps (1 ns). researchgate.net

The efficiency of triplet state formation is exceptionally high, with an estimated quantum yield of unity in acetonitrile, as determined by methods like acetone triplet sensitization and actinometry with benzophenone. nih.govacs.org This indicates that nearly every absorbed photon results in the creation of a triplet-state molecule. nih.govacs.org The solvent environment plays a significant role; theoretical calculations suggest that the S₁ to T₁ intersystem crossing is faster in acetonitrile (calculated within 30 ps) compared to the isolated molecule (calculated within 125 ps). rsc.org This acceleration in a polar solvent is notable because it occurs despite an increased energy gap between the S₁ and T₁ states. rsc.org

TransitionProcessTime Constant (ps)Reference
S₂ → S₁Internal Conversion&lt; 0.3 researchgate.net
S₁ → T₁Intersystem Crossing5.2 ± 0.1 researchgate.net
T₁ → S₀Intersystem Crossing / Quenching&gt; 1000 researchgate.net

The efficient non-radiative decay of this compound is facilitated by the topography of its potential energy surfaces, specifically the presence of conical intersections (CIs) and singlet-triplet crossings (STCs). nih.govacs.org These are regions where different electronic states become degenerate, allowing for highly efficient population transfer between them.

The primary relaxation channel relies on a conical intersection between the bright S₂ (¹ππ) state and the dark S₁ (¹nπ) state, denoted as (¹ππ/¹nπ)_CI. nih.govacs.org This CI acts as a funnel, directing the population from the initially excited state to the lower singlet state. Once in the S₁ state, the molecule can readily access a low-energy singlet-triplet crossing, ((¹nπ/³ππ)_STC), which connects the S₁ state to the lowest triplet state, T₁ (³ππ*). nih.govacs.org

An alternative pathway involves a different singlet-triplet crossing, ((¹ππ/³nπ)_STC), which leads to a conical intersection within the triplet manifold, ((³nπ/³ππ)_CI). acs.org This triplet-state CI then facilitates the evolution of the population to the minimum of the T₁ (³ππ) state. nih.govacs.org The high efficiency of intersystem crossing in this compound, compared to a molecule like 5-azacytosine, is attributed to the fact that its lowest singlet excited state (S₁) is of n_Oπ character, which results in larger spin-orbit coupling matrix elements. arxiv.orgnih.gov

Singlet and Triplet State Population Dynamics

Theoretical Chemistry and Quantum Mechanical Calculations

Theoretical and computational chemistry have been indispensable in elucidating the complex photophysical and photochemical properties of this compound. ethz.ch These methods provide a molecular-level understanding that complements experimental findings.

A variety of high-level quantum mechanical methods have been employed to study this compound. Ab initio methods, which are derived from first principles without experimental calibration, have been central to understanding its excited-state dynamics. x-mol.netlibretexts.org Specifically, multireference methods such as the complete active space self-consistent field (CASSCF) and second-order complete active space perturbation theory (CASPT2) have been used extensively. researchgate.netnih.govacs.org The CASPT2//CASSCF protocol has proven effective for accurately describing the nonadiabatic photochemistry, including minimum energy states, transition states, and surface intersections. researchgate.netnih.govacs.org

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are other powerful tools that have been applied, offering a balance between computational cost and accuracy for investigating electronic structures. wikipedia.orgukm.my Other ab initio methods, such as Møller–Plesset perturbation theory (MP2) and coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), have been used to refine energy calculations and investigate properties like proton transfer and electron affinity. acs.orgresearchgate.net These computational investigations have been crucial for interpreting experimental results, such as photoelectron spectra, and for building a coherent picture of the molecule's behavior. acs.org

MethodTypeApplicationReference
CASPT2//CASSCFAb Initio (Multireference)Photochemistry, potential energy surfaces, excited states researchgate.netnih.govacs.org
DFT/TD-DFTDensity Functional TheoryGround and excited state properties, molecular structures mjcce.org.mk
CCSD(T)Ab Initio (Coupled Cluster)Accurate energy calculations, electron affinity acs.orgresearchgate.net
MP2Ab Initio (Perturbation Theory)Geometry optimization, proton transfer studies researchgate.netmjcce.org.mk

The analysis of potential energy hypersurfaces (PES) is fundamental to understanding the reaction dynamics of this compound. A PES is a multidimensional surface that represents the potential energy of a molecule as a function of its atomic coordinates. Computational methods like CASPT2//CASSCF have been used to compute and characterize the critical points on these surfaces, including minima, transition states, and intersections between different electronic states. researchgate.netnih.govacs.org

These calculations have revealed the precise geometries and energies of the conical intersections and singlet-triplet crossings that govern the photorelaxation pathways. nih.govacs.org For instance, analysis of the PES showed that in a polar solvent like acetonitrile, the S₁ potential energy surface experiences a blue shift of about 0.2 eV. rsc.org This shift strategically repositions the intersection between the S₁ and T₁ surfaces closer to the minimum of the S₁ state. rsc.org This proximity enhances the overlap of the vibrational wavefunctions between the two states, thereby increasing the rate of the spin-forbidden intersystem crossing transition and explaining the experimentally observed solvent effect. researchgate.netrsc.org The study of the PES for the S₁ state relaxation also helps explain the competitive nature of intersystem crossing versus internal conversion to the ground state. nih.gov

Computational Studies on Tautomeric Structures and Isomers

The tautomerism of this compound is a key area of computational research, as the relative stability of its different isomeric forms can dictate its chemical behavior and interactions. Theoretical studies have been employed to determine the most stable tautomers and to understand the energetics of their interconversion.

Computational analyses of this compound anions have identified the canonical diketo structure as the most stable among various tautomeric forms. datapdf.comresearchgate.net These studies have also investigated "very-rare" tautomers, which can be formed through proton transfer from a nitrogen atom to a carbon atom of the pyrimidine ring. datapdf.com For instance, four such "very-rare" tautomers of this compound anions were considered, resulting from proton transfers such as N1 to C5 or N3 to N6. datapdf.com

Geometry optimizations using methods like MP2/6-311++G(2df,2p) have shown that the canonical anion is the most stable. datapdf.com Furthermore, higher-level calculations, such as the CCSD(T) level of theory, have been used to assess properties like the adiabatic electron affinity (AEA), providing values that align well with experimental data from photoelectron spectroscopy. datapdf.comresearchgate.net The calculated vertical detachment energy (VDE) for the canonical anion also shows close agreement with experimental values. datapdf.comresearchgate.net

The stability of various this compound tautomers is a critical factor. Ab initio calculations have consistently shown that the keto tautomers of 6-azapyrimidines, including this compound, are significantly more stable thermodynamically than their enol counterparts, with stability differences ranging from 20 to 30 kcal/mol. beilstein-journals.org This preference for the diketo form is a crucial characteristic of its potential energy surface.

Table 1: Computational Findings on this compound Tautomers and Anions

Studied Species Computational Method Key Finding Reference
Tautomeric Anions MP2/6-311++G(2df,2p) The canonical diketo structure is the most stable among five studied tautomers. datapdf.com
Canonical Anion Electron Propagator Theory Calculated Vertical Detachment Energy (VDE) aligns closely with the experimental value of 1.2 eV. datapdf.comresearchgate.net
Canonical Tautomer CCSD(T) The Adiabatic Electron Affinity (AEA) was assessed to be 0.5 eV. datapdf.comresearchgate.net
6-Azapyrimidines Ab initio analysis Keto/thioketo tautomers are 20–30 kcal/mol more stable than enol/thiol forms. beilstein-journals.org

Theoretical Mechanisms of Photocycloaddition Reactions

Theoretical studies have been instrumental in elucidating the mechanisms of photochemical reactions involving this compound, particularly in the context of DNA damage and repair. csic.escsic.es Quantum-chemical calculations have been applied to model systems to understand the photocycloreversion process, which is central to the repair of certain DNA lesions. csic.esresearchgate.netacs.orgresearchgate.net

One area of focus has been the azetidine intermediates formed through the [2+2] photocycloaddition of this compound derivatives with other molecules, such as cyclohexene or thymine. csic.esresearchgate.netresearchgate.net These azetidines serve as models for the (6-4) photoproducts, a type of DNA damage. researchgate.net Computational studies analyze the ring-opening (cycloreversion) of these azetidine structures, which reverts the molecule back to its original components. csic.es

The reaction profiles of the ring-opening for cationic, neutral, and anionic forms of these azetidine models have been determined. csic.escsic.esnih.gov Research shows that the energy barrier for the ring-opening is significantly lowered upon oxidation for both cis and trans stereoisomers of the azetidine. csic.esnih.gov However, an even more dramatic facilitation of the ring-opening is achieved through one-electron reduction. csic.es These findings suggest that electron transfer processes, both oxidation and reduction, play a critical role in the repair mechanism. csic.es

Table 2: Theoretical Insights into this compound Photocycloaddition/reversion

Model System Reaction Studied Computational Approach Key Mechanistic Finding Reference
Azetidine from this compound and cyclohexene Photocycloreversion (ring-opening) Quantum-chemical calculations (DFT) One-electron reduction dramatically facilitates the ring-opening of the azetidine. csic.escsic.es
Azetidine from this compound and cyclohexene Photo-oxidation and photoreduction Redox property computation and reaction profile determination Oxidation lowers the ring-opening energy barrier, but the process is predicted to be slow. csic.esnih.gov
Azetidine from thymine and this compound Photoreductive splitting Multiconfigurational theoretical methods Used to model the azetidine intermediate in (6-4) photoproduct repair. researchgate.net

Intermolecular Interactions and Crystal Structure Prediction Insights

Understanding the intermolecular interactions of this compound is fundamental to predicting its crystal structure and polymorphism. Computational methods have been applied to explore the crystal energy landscape of this compound, providing insights into why it crystallizes in a specific form.

An approach based on lattice energy minimization has been successfully used to predict the crystal packing of this compound. acs.org This method systematically searches for densely packed structures and calculates the lattice energies. A key component of this approach is the use of a distributed multipole model derived from ab initio calculations to represent the molecular charge density, which accurately models the dominant electrostatic contributions to the lattice energy. acs.org

These prediction studies have successfully identified the experimentally observed crystal structure as the global minimum in the lattice energy. acs.org However, the calculations also reveal the existence of several other hypothetical crystal structures with different hydrogen bonding arrangements that are only slightly higher in energy, falling within the range associated with potential polymorphism. acs.org

This finding is significant because it suggests that while this compound has a preferred packing arrangement, other stable forms might be accessible. It raises the question of what factors beyond static lattice energy, such as kinetics, influence which crystal structure is ultimately formed experimentally. acs.org Compared to a similar molecule, 5-azauracil, this compound appears to have a choice among a variety of less stable hydrogen bonding compromises, which complicates the prediction of its crystal packing. rsc.org

Structure-activity Relationship Sar Studies of 6-azauracil Derivatives

Impact of Structural Modifications on Biological Potency and Selectivity

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, exploring how modifications to a molecule's structure influence its biological activity. oncodesign-services.com These studies are crucial for optimizing lead compounds to improve their effectiveness, target specificity, and safety profiles. oncodesign-services.comautomate.video For 6-azauracil derivatives, SAR investigations have revealed key insights into what drives their biological actions.

The core principle of SAR lies in synthesizing a series of related compounds (analogs) with slight structural variations from an active parent compound. oncodesign-services.com These analogs are then tested to measure their biological activity, such as enzyme inhibition or receptor binding. oncodesign-services.com This systematic approach helps to identify the chemical groups responsible for the desired biological effect. wikipedia.org

In the context of this compound derivatives, modifications at various positions of the triazine ring and its substituents have been shown to significantly impact potency and selectivity. For instance, in the development of IL-5 inhibitors, connecting the this compound moiety to a phenyl ring at the para position was found to be preferable. google.com Further substitutions on this phenyl ring, particularly with chloro groups at the ortho positions, led to more preferred compounds. google.com

Similarly, in the quest for potent and selective thyroid hormone receptor (TR) ligands, SAR studies on the 3,5- and 3'-positions of this compound-based compounds led to enhanced TRβ affinity and selectivity. nih.gov The introduction of a cyano group to the azauracil ring also resulted in a notable increase in selectivity for TRβ over TRα. acs.org

The activity of 5-thio-6-azauracil compounds as quorum-sensing inhibitors in Vibrio cholerae is highly sensitive to the structural features of the alkyl side chain. plos.org Increasing the steric bulk with a tert-butyl carbinol side chain enhanced potency threefold. plos.org This highlights that even subtle changes can dramatically alter biological outcomes.

The following table summarizes the impact of specific structural modifications on the biological activity of this compound derivatives based on various studies.

Parent Compound Scaffold Modification Position Modification Impact on Biological Activity
This compoundN/AConversion to 6-azauridine 5'-phosphateActive form that inhibits orotidylic acid decarboxylase. aacrjournals.org
This compound-phenylPhenyl ring relative to azauracilPara-position connectionPreferred for IL-5 inhibition. google.com
This compound-phenylPhenyl ring ortho positionTwo chloro substituentsMore preferred for IL-5 inhibition. google.com
This compound-based thyromimetic3,5- and 3'-positionsVarious substitutionsEnhanced TRβ affinity and selectivity. nih.gov
Pyridazinone-azauracilAzauracil ringAddition of a cyano groupIncreased selectivity for TRβ over TRα. acs.org
5-Thio-6-azauracilAlkyl side chaintert-butyl carbinol3-fold enhancement in quorum-sensing inhibitory potency. plos.org

Design Principles for Enhancing Antagonistic or Inhibitory Activities

The design of potent this compound-based inhibitors often revolves around mimicking the natural substrate of a target enzyme to achieve competitive antagonism. A prime example is the inhibition of orotidylic acid decarboxylase. The active form of this compound, 6-azauridine 5'-phosphate (azauridylic acid), acts as a competitive antagonist to orotidine 5'-phosphate, thereby inhibiting the de novo biosynthesis of pyrimidine nucleotides. aacrjournals.orgmdpi.com This inhibitory action is a cornerstone of its biological effects, including its antimicrobial and antitumor properties. aacrjournals.orgmdpi.com

Key principles for enhancing the inhibitory activities of this compound derivatives include:

Bioisosteric Replacement: Replacing key functional groups with others that have similar physical or chemical properties can improve potency and pharmacokinetic profiles. The this compound ring itself is an analogue of uracil. mdpi.com

Introduction of Specific Substituents: The addition of specific chemical groups can enhance binding affinity and selectivity. For example, the benzylation of nitrogen-1 in this compound derivatives was found to enhance their anticoccidial activity. mdpi.com

Exploiting Enzyme-Substrate Interactions: A deep understanding of the target enzyme's active site allows for the rational design of inhibitors that form strong and specific interactions. X-ray crystallography has been instrumental in revealing the key binding interactions between the this compound moiety and receptors like the thyroid hormone receptor. nih.gov

Development of Thyroid Hormone Receptor Ligands Based on this compound Scaffold

A significant breakthrough in the application of the this compound scaffold has been the development of potent and subtype-selective thyroid hormone receptor (TR) ligands. nih.gov The goal of this research is to create thyromimetics that preferentially activate the TRβ isoform, which is primarily responsible for the beneficial effects on lipid levels, while avoiding activation of the TRα isoform, which is associated with adverse cardiac effects. acs.org

Researchers discovered a novel series of this compound-based thyromimetics that exhibit up to 100-fold selectivity for binding and functional activation of the TRβ1-isoform. nih.gov Structure-activity relationship studies were pivotal in this discovery, with modifications at the 3,5- and 3'-positions of the scaffold leading to compounds with enhanced TRβ affinity and selectivity. nih.gov

One strategy involved optimizing a pyridazinone series of TRβ-selective analogues by adding a cyanoazauracil substituent. This modification improved both potency and selectivity, leading to the development of MGL-3196, which is 28-fold selective for TRβ over TRα in a functional assay. acs.org Modeling studies, using the crystal structure of the TRβ ligand-binding domain, helped to rationalize the observed increases in potency and selectivity. acs.org The azauracil moiety in these compounds serves as a replacement for the carboxylic acid group typically found in thyroid hormone mimetics. acs.org

The table below details some of the key this compound-based thyroid hormone receptor ligands and their properties.

Compound Scaffold Key Substituent(s) Selectivity (TRβ vs TRα) Potency (EC50)
MGL-3196 (53) Pyridazinone-azauracilCyano group on azauracil28-fold0.21 μM
Azauracil analog (57) Pyridazinone-azauracilUnsubstituted azauracil12-fold0.12 μM
Compound 4 Azauracil-basedN/AN/AN/A

Bifunctional Inhibitors Incorporating this compound Moieties

The this compound moiety has also been incorporated into bifunctional molecules, which are designed to interact with more than one biological target. This approach can lead to compounds with novel mechanisms of action or improved therapeutic profiles.

In yeast, for example, sensitivity to this compound is linked to defects in transcription elongation. nih.gov This is because this compound reduces intracellular GTP and UTP levels, thereby inhibiting the rate and processivity of RNA polymerase II. nih.gov Mutants with depleted levels of the cap-methyltransferase Pcm1, which is involved in recruiting the positive transcription elongation factor b (P-TEFb), show increased sensitivity to this compound. nih.gov This suggests a functional link between mRNA capping and transcription elongation that can be probed using this compound. While not a bifunctional inhibitor in the traditional sense of having two distinct pharmacophores, this compound's effect on nucleotide pools indirectly impacts multiple enzymatic processes, revealing functional dependencies within the cell.

Metazoans possess a bifunctional RNA triphosphatase-guanylyltransferase enzyme involved in mRNA capping. nih.gov While this compound itself doesn't directly inhibit this bifunctional enzyme, its impact on the nucleotide precursors necessary for the capping reaction highlights its utility in studying pathways involving such multifunctional proteins.

Emerging Research Directions and Prospects

Further Elucidation of Undiscovered Mechanisms of Action

While the primary mechanism of 6-Azauracil is the inhibition of orotidine-5'-phosphate (OMP) decarboxylase following its conversion to 6-azauridine-5'-monophosphate (6-AUMP), research is revealing a more complex pharmacological profile. utoronto.canih.gov A significant secondary effect is the inhibition of inosine monophosphate (IMP) dehydrogenase, which leads to the depletion of intracellular pools of guanosine triphosphate (GTP) and uridine triphosphate (UTP). researchgate.netsigmaaldrich.comnih.govfrontiersin.orgfrontiersin.org This nucleotide depletion creates transcriptional stress and can impair the elongation efficiency of RNA polymerase II. researchgate.netsigmaaldrich.com

This depletion of essential nucleotides is a key mechanism behind its use as a growth inhibitor for various microorganisms and its antitumor activity. sigmaaldrich.comfrontiersin.orgfrontiersin.org The reduction in GTP pools, in particular, has been studied in Saccharomyces cerevisiae, highlighting a significant aspect of its metabolic impact. sigmaaldrich.comnih.gov Furthermore, some studies suggest that at high concentrations, this compound may also interfere with amino acid metabolism. nih.gov The way 6-AUMP inhibits OMP decarboxylase is also a subject of deeper study, with its triazine ring's negative charge at physiological pH closely mimicking the carboxyl group of the natural substrate, OMP, allowing for potent competitive inhibition. utoronto.ca This understanding of multiple, interconnected mechanisms provides a more complete picture of this compound's cellular impact beyond a single enzyme target.

Rational Design of Novel this compound Analogs with Enhanced Specificity

Building on the core structure of this compound, researchers are actively designing and synthesizing novel analogs to improve potency, selectivity, and pharmacokinetic properties. biopolymers.org.uanih.govnih.govscirp.org A key strategy involves substitution at various positions on the triazine ring.

One successful approach has been the benzylation of this compound at the N-1 position, which corresponds to the attachment point for the ribose phosphate unit in nucleotides. nih.gov This modification was found to increase anticoccidial activity fourfold, an effect attributed to better intrinsic activity and oral absorption. nih.gov Further enhancements were achieved by adding small, electron-withdrawing groups to the benzyl ring; for instance, 1-(3-cyanobenzyl)-6-azauracil proved to be approximately 16 times more potent than the parent compound. nih.gov

Other modifications include:

Substitution at the 5-position: Introducing a bromine atom to create 5-Bromo-6-azauracil serves as a precursor for synthesizing a variety of new derivatives with potential antimicrobial, antiviral, and anticancer properties. biopolymers.org.uaontosight.ai

Phenyl and Sulfonamide Groups: A series of 1-phenyl-6-azauracils with sulfonamide substituents were developed, with some showing high activity against Eimeria tenella infections in chickens combined with a rapid clearance from plasma. nih.gov

Spiro-derivatives: Novel spiro-5-(fluoren-9'-yl)-6-azauracil compounds have been synthesized and evaluated for their antioxidant potential. scirp.org

Amino Acid Derivatives: N4-amino-acid derivatives of the related compound 6-azacytidine have been synthesized to explore structure-activity relationships for antiviral applications. bibliotekanauki.pl

These targeted chemical modifications highlight a rational approach to drug design, aiming to create next-generation compounds based on the this compound scaffold for a range of therapeutic areas.

Table 1: Examples of Rationally Designed this compound Analogs

Analog NameModificationObserved Enhancement / TargetReference
1-Benzyl-6-azauracilBenzylation at N-1 positionFourfold increase in anticoccidial activity nih.gov
1-(3-Cyanobenzyl)-6-azauracilAddition of cyanobenzyl group at N-1~16 times more potent than this compound as an anticoccidial nih.gov
5-Bromo-6-azauracilBromine atom at C-5 positionServes as a key intermediate for creating new derivatives with potential antimicrobial and anticancer activity ontosight.ai
1-[3'-chloro-5'-methyl-4'-(morpholinylsulfonyl)phenyl]-6-azauracilSubstituted phenyl group with sulfonamide at N-1High anticoccidial activity with rapid plasma clearance nih.gov

Application of this compound in Fundamental Biological Investigations

Beyond its therapeutic potential, this compound has become an invaluable tool for fundamental research, particularly in yeast genetics and the study of transcription. sigmaaldrich.commoleculardepot.com Its ability to induce nucleotide depletion and thereby stress the transcriptional machinery makes it a powerful chemical probe. researchgate.netnih.gov

A primary application is in genetic screens to identify components of the RNA polymerase II (Pol II) transcription elongation machinery. nih.gov Yeast mutants with defects in transcription elongation are often hypersensitive to this compound. researchgate.net This "6AU-sensitive" phenotype has been instrumental in discovering and characterizing the function of numerous genes. nih.govnih.gov For example, a deletion of the SET2 gene, which encodes a histone methyltransferase, results in increased sensitivity to this compound, suggesting Set2's role in transcription elongation through its association with Pol II. sigmaaldrich.com

Genome-wide screens of yeast deletion libraries have identified a wide range of genes that confer tolerance to this compound when deleted. researchgate.netnih.govnih.gov These screens have implicated not only known transcription factors but also genes involved in seemingly unrelated processes like chromosome segregation, highlighting the drug's broad cellular impact and its utility in uncovering novel gene functions. researchgate.netnih.govnih.gov These studies use this compound to create conditions of transcriptional stress, revealing cellular components essential for coping with such challenges. nih.govoup.comunionbio.com

Table 2: Selected Genes Identified in this compound Sensitivity Screens in Yeast

GeneFunctionPhenotype upon DeletionReference
DST1 (PPR2)Encodes transcription elongation factor TFIISSensitivity to this compound nih.gov
SET2Histone methyltransferase associated with Pol IISensitivity to this compound sigmaaldrich.com
nab2, nxt1, clr3Various roles in transcription and chromosome dynamicsSensitivity to this compound, defects in expressing long transcripts nih.gov
RTF1, POP2 (CAF1)Components of the RNA Polymerase II transcription machinerySensitivity to this compound nih.gov
DAS2Uridine kinase activityResistance to this compound utoronto.ca

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which 6-Azauracil affects transcription in yeast models, and how can this be experimentally validated?

  • Methodological Answer : In yeast studies, this compound (6AU) limits intracellular rGTP pools, slowing RNA polymerase II (Pol II) activity. To validate transcriptional effects, researchers can monitor growth inhibition in yeast mutants (e.g., Prp28 mutants) on 6AU-containing media. Impaired growth correlates with Pol II stalling, detectable via chromatin immunoprecipitation (ChIP) assays or run-on transcription analysis. Wildtype strains serve as controls to confirm 6AU-specific transcriptional stress .

Q. How is this compound utilized in synthesizing polyheterocyclic nitrogen systems, and what analytical techniques confirm structural integrity?

  • Methodological Answer : this compound reacts with POCl₃/PCl₅ under reflux to yield 3,5-dichloro-1,2,4-triazine intermediates. Subsequent hydrazinolysis generates dihydrazino-triazines, which undergo heterocyclization with bifunctional reagents (e.g., β-diketones or phthalic anhydride) to form pyrazolines, phthalazinones, or triazinones. Structural confirmation requires elemental analysis (C, H, N), UV-Vis spectroscopy (λmax for conjugated systems), and multinuclear NMR (¹H/¹³C) to verify substituent positioning and purity .

Q. What standardized assays are used to evaluate the antioxidant activity of this compound derivatives?

  • Methodological Answer : The 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay is widely employed. Dissolve test compounds in DMSO or ethanol, mix with DPPH solution (0.1 mM), and measure absorbance at 517 nm after 30 minutes. Calculate IC₅₀ values relative to ascorbic acid controls. Active derivatives (e.g., compounds 11 and 10 in Hafsa et al.’s study) show dose-dependent quenching, validated via triplicate experiments and statistical analysis (e.g., ANOVA with p < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s effects across different experimental systems (e.g., yeast vs. mammalian cells)?

  • Methodological Answer : Contradictions may arise from species-specific nucleotide pool dynamics or differential splicing-transcription coupling. To address this:

Comparative metabolomics : Quantify rGTP/rCTP levels in both systems via LC-MS under 6AU treatment.

Genetic complementation : Express yeast SET2 or PRP28 homologs in mammalian cells to test functional conservation.

Single-molecule imaging : Track Pol II elongation rates in live cells using CRISPR-edited fluorescent tags. Cross-validate findings with transcriptome-wide sequencing (RNA-seq) to identify conserved vs. divergent pathways .

Q. What experimental design considerations are critical for dose-response studies of this compound in transcription inhibition assays?

  • Methodological Answer :

  • Range-finding : Perform pilot experiments to determine non-lethal doses (e.g., 50–200 μM in yeast).
  • Time-course analysis : Measure Pol II occupancy at gene loci (via ChIP-qPCR) at 0, 30, 60, and 120 minutes post-treatment to capture dynamic effects.
  • Controls : Include untreated cells and rGTP supplementation controls to confirm 6AU specificity.
  • Statistical rigor : Use ≥3 biological replicates and apply nonlinear regression models (e.g., log[inhibitor] vs. response) to calculate EC₅₀ values. Report p-values with corrections for multiple comparisons (e.g., Bonferroni) .

Q. How can this compound derivatives be optimized for selective targeting of oxidative stress pathways without off-target cytotoxicity?

  • Methodological Answer :

Structure-activity relationship (SAR) studies : Systematically modify substituents on the triazine core (e.g., electron-withdrawing groups at C-3/C-5) and screen for DPPH activity vs. cytotoxicity (via MTT assays in HEK293 or HepG2 cells).

Molecular docking : Simulate binding to redox-related targets (e.g., Nrf2-Keap1 complex) using AutoDock Vina. Prioritize derivatives with high docking scores and low predicted LogP (<3) for solubility.

In vivo validation : Test top candidates in oxidative stress models (e.g., zebrafish embryos exposed to H₂O₂) with qRT-PCR for antioxidant genes (e.g., SOD1, CAT) .

Methodological Best Practices

  • Literature Review : Use databases like SciFinder or Reaxys to retrieve primary sources on this compound’s synthesis and biological roles. Exclude non-peer-reviewed platforms (e.g., BenchChem) .
  • Data Reproducibility : Document reaction conditions (solvent purity, temperature gradients) and instrument calibration details. Share raw spectral data (NMR, MS) as supplementary materials .
  • Ethical Reporting : Disclose conflicts of interest and funding sources. Adhere to ACS citation style for chemical data .

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